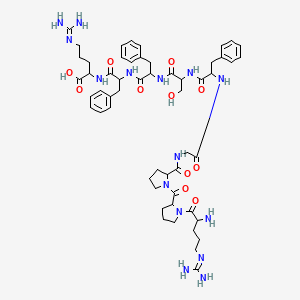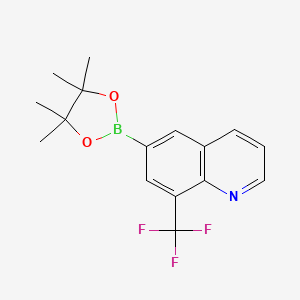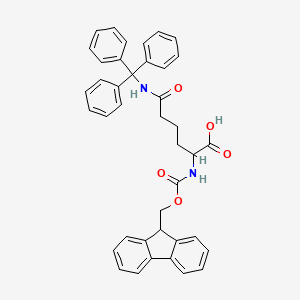
Fmoc-L-beta-Homo-Gln(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-beta-Homo-Gln(Trt)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-Homo-Gln(Trt)-OH typically involves several steps:
Protection of the Amino Group: The amino group of L-beta-Homo-Gln is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain of L-beta-Homo-Gln is protected using the Trt group. This is done by reacting the amino acid with Trt-Cl in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization to remove impurities and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-Homo-Gln(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to reveal the free amino and side chain groups. Fmoc deprotection is typically achieved using piperidine, while Trt deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is linked to other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Trt removal.
Coupling: Carbodiimides like DCC or EDC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the other amino acids involved in the synthesis.
Scientific Research Applications
Fmoc-L-beta-Homo-Gln(Trt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides, which are used in various research fields, including drug development and protein engineering.
Biological Studies: Peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular processes.
Medicinal Chemistry: The compound is used to develop peptide-based drugs and therapeutic agents.
Industrial Applications: It is used in the production of peptides for industrial applications, such as enzyme inhibitors and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-L-beta-Homo-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain groups, respectively, preventing unwanted reactions during peptide assembly. Once the desired peptide sequence is formed, these protecting groups are removed to yield the final peptide product.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Gln(Trt)-OH: Similar to Fmoc-L-beta-Homo-Gln(Trt)-OH but without the beta modification.
Fmoc-L-beta-Homo-Glu(Trt)-OH: Similar structure but with a glutamic acid derivative instead of glutamine.
Fmoc-L-beta-Homo-Asn(Trt)-OH: Similar structure but with an asparagine derivative.
Uniqueness
This compound is unique due to its beta modification, which can impart different properties to the resulting peptides, such as increased stability or altered biological activity. This makes it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C40H36N2O5 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45) |
InChI Key |
NFAHDTODHGODCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



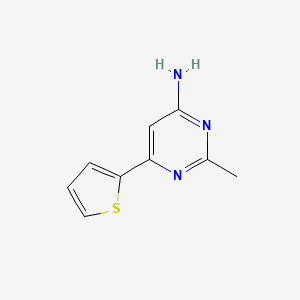
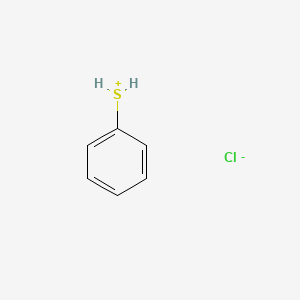
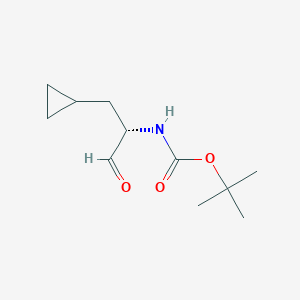
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
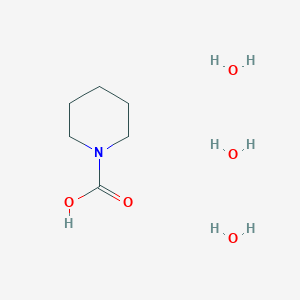
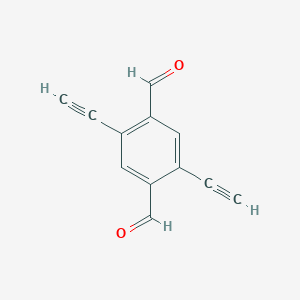
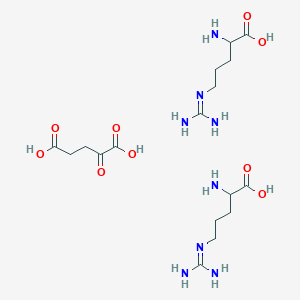
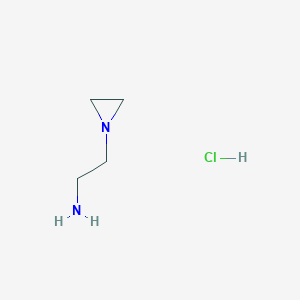
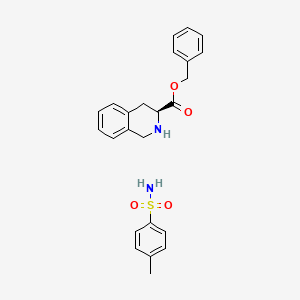
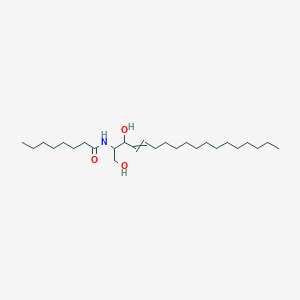
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
